molecular formula C13H12F2N2 B8368272 2-(2,5-Difluoro-phenyl)-1-pyridin-3-yl-ethylamine

2-(2,5-Difluoro-phenyl)-1-pyridin-3-yl-ethylamine

Cat. No. B8368272
M. Wt: 234.24 g/mol
InChI Key: PWOROZIIOIRXLC-UHFFFAOYSA-N
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Patent
US07709507B2

Procedure details

The title compound was generated from commercially available nicotinic acid ethyl ester and (2,5-difluoro-phenyl)-acetonitrile according to the general procedure D described above. The intermediates 2-(2,5-difluoro-phenyl)-1-pyridin-3-yl-ethanone and 2-(2,5-difluoro-phenyl)-1-pyridin-3-yl-ethylamine were isolated and characterized.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[C:4](=[O:11])[C:5]1[CH:10]=[CH:9][CH:8]=[N:7][CH:6]=1)C.[F:12][C:13]1[CH:18]=[CH:17][C:16]([F:19])=[CH:15][C:14]=1[CH2:20][C:21]#[N:22]>>[F:12][C:13]1[CH:18]=[CH:17][C:16]([F:19])=[CH:15][C:14]=1[CH2:20][C:4]([C:5]1[CH:6]=[N:7][CH:8]=[CH:9][CH:10]=1)=[O:11].[F:12][C:13]1[CH:18]=[CH:17][C:16]([F:19])=[CH:15][C:14]=1[CH2:20][CH:21]([NH2:22])[C:5]1[CH:6]=[N:7][CH:8]=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C1=CN=CC=C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=C(C=C1)F)CC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=C(C=C1)F)CC(=O)C=1C=NC=CC1
Name
Type
product
Smiles
FC1=C(C=C(C=C1)F)CC(C=1C=NC=CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07709507B2

Procedure details

The title compound was generated from commercially available nicotinic acid ethyl ester and (2,5-difluoro-phenyl)-acetonitrile according to the general procedure D described above. The intermediates 2-(2,5-difluoro-phenyl)-1-pyridin-3-yl-ethanone and 2-(2,5-difluoro-phenyl)-1-pyridin-3-yl-ethylamine were isolated and characterized.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[C:4](=[O:11])[C:5]1[CH:10]=[CH:9][CH:8]=[N:7][CH:6]=1)C.[F:12][C:13]1[CH:18]=[CH:17][C:16]([F:19])=[CH:15][C:14]=1[CH2:20][C:21]#[N:22]>>[F:12][C:13]1[CH:18]=[CH:17][C:16]([F:19])=[CH:15][C:14]=1[CH2:20][C:4]([C:5]1[CH:6]=[N:7][CH:8]=[CH:9][CH:10]=1)=[O:11].[F:12][C:13]1[CH:18]=[CH:17][C:16]([F:19])=[CH:15][C:14]=1[CH2:20][CH:21]([NH2:22])[C:5]1[CH:6]=[N:7][CH:8]=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C1=CN=CC=C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=C(C=C1)F)CC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=C(C=C1)F)CC(=O)C=1C=NC=CC1
Name
Type
product
Smiles
FC1=C(C=C(C=C1)F)CC(C=1C=NC=CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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